molecular formula C9H14N2O2 B2683949 1-(butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1432680-57-3

1-(butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2683949
CAS No.: 1432680-57-3
M. Wt: 182.223
InChI Key: IQPMPJCZZSUXLA-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1432680-57-3) is a pyrazole derivative with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol. Its structure features a branched butan-2-yl substituent at position 1 of the pyrazole ring, a methyl group at position 5, and a carboxylic acid moiety at position 3. This compound is of interest in medicinal and agrochemical research due to the versatility of pyrazole scaffolds in modulating biological activity and physicochemical properties .

Properties

IUPAC Name

1-butan-2-yl-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-6(2)11-7(3)5-8(10-11)9(12)13/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPMPJCZZSUXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the butan-2-yl and methyl groups. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising potential in drug development due to its unique structure, which allows it to interact with various biological targets. Its derivatives have been studied for:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit key cancer-related targets such as topoisomerase II and epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation. Studies have demonstrated that compounds similar to 1-(butan-2-yl)-5-methyl-1H-pyrazole exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Antimicrobial Properties : The compound's derivatives have been evaluated for their antimicrobial activity. In vitro studies using the agar well diffusion method have shown effectiveness against a range of pathogens, indicating potential for development as an antimicrobial agent .

Agricultural Science

In agrochemicals, compounds like 1-(butan-2-yl)-5-methyl-1H-pyrazole are being explored as potential pesticides or herbicides due to their ability to interact with biological systems in plants and pests. Their efficacy in controlling agricultural pests while minimizing environmental impact is a significant area of research.

Coordination Chemistry

The compound has been utilized in the synthesis of lanthanoid complexes. These complexes are studied for their applications in catalysis and as diagnostic tools in biological studies. The interaction of 1-(butan-2-yl)-5-methyl-1H-pyrazole with lanthanide salts has been characterized using various spectroscopic techniques .

Case Study 1: Anticancer Activity Assessment

A study conducted on pyrazole derivatives, including 1-(butan-2-yl)-5-methyl-1H-pyrazole, assessed their antiproliferative effects on cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin. The mechanism involved the inhibition of cell cycle progression through the modulation of key signaling pathways .

Case Study 2: Antimicrobial Evaluation

In a separate investigation focusing on antimicrobial properties, researchers tested various derivatives of pyrazole carboxylic acids against bacterial strains. The study utilized the agar well diffusion method to measure zone inhibition and found that some derivatives showed significant activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Alkyl vs. Fluorinated Alkyl Groups

  • 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1004643-64-4):
    • Molecular formula: C₆H₆F₂N₂O₂; MW: 176.12.
    • The difluoromethyl group enhances electronegativity, increasing acidity (pKa) and metabolic stability compared to the butan-2-yl substituent. Fluorination may improve bioavailability but introduces higher synthetic complexity .
  • 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1427014-31-0): Similarity: 0.97 to the target compound.

Aromatic vs. Aliphatic Substituents

  • 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1225539-41-2): Molecular formula: C₁₂H₁₂N₂O₃; MW: 232.24.
  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1020724-35-9):
    • Structural isomerism at the phenyl ring alters electronic distribution, affecting reactivity in synthetic applications .

Substituent Effects on Position 5

  • 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 50920-46-2): Molecular formula: C₇H₁₀N₂O₂; MW: 156.15.

Carboxylic Acid Derivatives

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid :
    • The trifluoromethyl group at position 3 is strongly electron-withdrawing, increasing acidity (pKa ~1–2) and stability against enzymatic degradation. Contrasts with the target compound’s unsubstituted position 3 .
  • Ethyl ester derivatives (e.g., 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, CAS: 126067-40-1):
    • Esterification of the carboxylic acid group improves membrane permeability but requires metabolic activation for bioactivity .

Data Table: Comparative Overview of Pyrazole-3-carboxylic Acid Derivatives

Compound Name (CAS) Position 1 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-(Butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid (1432680-57-3) Butan-2-yl Methyl C₉H₁₄N₂O₂ 182.22 Moderate lipophilicity, branched alkyl
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1004643-64-4) Difluoromethyl Methyl C₆H₆F₂N₂O₂ 176.12 High acidity, metabolic stability
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1225539-41-2) 2-Methoxyphenyl Methyl C₁₂H₁₂N₂O₃ 232.24 Aromatic π-interactions, lower solubility
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (50920-46-2) Ethyl Methyl C₇H₁₀N₂O₂ 156.17 Enhanced solubility, reduced steric bulk

Biological Activity

1-(Butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid, with the chemical formula C9_9H14_{14}N2_2O2_2 and a molecular weight of 182.22 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

The compound's structure can be described using various chemical notations:

PropertyValue
Chemical Formula C9_9H14_{14}N2_2O2_2
Molecular Weight 182.22 g/mol
IUPAC Name 1-butan-2-yl-5-methylpyrazole-3-carboxylic acid
PubChem CID 71757849

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, exhibit antimicrobial properties. A study on various pyrazole derivatives reported significant antibacterial activity against several strains of bacteria, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, highlighting their potential as new antimicrobial agents.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies indicated that the compound exhibited cytotoxic effects against A549 human lung adenocarcinoma cells. The viability assays demonstrated a dose-dependent response, with significant reductions in cell viability at higher concentrations.

Concentration (µM)Cell Viability (%)
1085
5060
10040

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Studies indicated that it could inhibit the release of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential utility in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study synthesized several pyrazole derivatives and tested their antimicrobial efficacy against clinical isolates of bacteria. Among these, this compound demonstrated notable activity against resistant strains, supporting its development as a novel antimicrobial agent.

Anticancer Mechanism Investigation

Further investigations into the mechanism of action revealed that the compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism was validated through docking studies that identified potential binding sites on tubulin.

Q & A

Q. What are the common synthetic routes for preparing 1-(butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step approaches:

  • Cyclocondensation Reactions : Reacting hydrazides with α,β-unsaturated carbonyl compounds (e.g., ethyl 2-cyano-3-ethoxyacrylate) to form the pyrazole core .
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura reactions using aryl boronic acids to introduce substituents. For example, reacting brominated pyrazole esters with boronic acids in degassed DMF/water with Pd(PPh₃)₄ and K₃PO₄ .
  • Ester Hydrolysis : Converting pyrazole-3-carboxylate esters to carboxylic acids using acidic or basic conditions (e.g., H₂SO₄/EtOH or NaOH/H₂O) .

Q. Key Considerations :

  • Purification via column chromatography or recrystallization ensures high purity.
  • Intermediate characterization (e.g., ethyl 1-(2-bromoethyl)-3-aryl-pyrazole-5-carboxylates) is critical for tracking regioselectivity .

Q. What spectroscopic methods are recommended for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regiochemistry. For example, distinguishing between C3/C5 substitution patterns via coupling constants .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values indicates purity .

Q. Data Validation :

  • Cross-reference with X-ray crystallography (if available) to resolve ambiguities in NMR assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step pathways?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for Suzuki-Miyaura steps. Evidence shows Pd(PPh₃)₄ improves coupling efficiency in aryl boronic acid reactions .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for cyclocondensation, while THF/water mixtures enhance cross-coupling .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in ester hydrolysis .

Q. Case Study :

  • In a Pd-catalyzed reaction, increasing the boronic acid equivalence from 1.1 to 1.5 improved yields from 65% to 82% .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

Methodological Answer:

  • Orthogonal Techniques : Combine NMR with X-ray crystallography to confirm regiochemistry. For example, X-ray data can validate ambiguous NOE correlations in crowded pyrazole regions .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify nitrogen environments in heterocycles .
  • Computational Modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data .

Q. Example :

  • A study resolved conflicting ¹H NMR signals for C3 vs. C5 substituents by correlating calculated (DFT) and observed shifts .

Q. How does the substitution pattern (e.g., butan-2-yl vs. methyl) influence physicochemical properties?

Methodological Answer:

  • Lipophilicity : The butan-2-yl group increases logP compared to methyl, enhancing membrane permeability. Use HPLC or shake-flask methods to measure logP .
  • Solubility : Polar substituents (e.g., carboxylic acid) improve aqueous solubility, while alkyl groups (e.g., butan-2-yl) reduce it. Assess via equilibrium solubility assays .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points correlated with crystallinity .

Q. Data Insight :

  • Ethyl 1-methyl-3-propyl-pyrazole-5-carboxylate (logP = 2.1) is more lipophilic than its methyl analog (logP = 1.5) .

Q. What in silico methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger. For example, pyrazole-3-carboxylic acids show affinity for kinase targets .
  • QSAR Modeling : Build models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to identify key interactions .

Q. Case Study :

  • A triazolothiadiazine-pyrazole hybrid showed nanomolar IC₅₀ against COX-2 in docking studies, validated by enzyme assays .

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